N-(2-(furan-3-yl)ethyl)benzenesulfonamide N-(2-(furan-3-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1428352-94-6
VCID: VC4295942
InChI: InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2
SMILES: C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2
Molecular Formula: C12H13NO3S
Molecular Weight: 251.3

N-(2-(furan-3-yl)ethyl)benzenesulfonamide

CAS No.: 1428352-94-6

Cat. No.: VC4295942

Molecular Formula: C12H13NO3S

Molecular Weight: 251.3

* For research use only. Not for human or veterinary use.

N-(2-(furan-3-yl)ethyl)benzenesulfonamide - 1428352-94-6

Specification

CAS No. 1428352-94-6
Molecular Formula C12H13NO3S
Molecular Weight 251.3
IUPAC Name N-[2-(furan-3-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2
Standard InChI Key HJGBEIKYPWLAIW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-(Furan-3-yl)ethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-), which is further connected to an ethyl chain terminating in a furan-3-yl heterocycle. The furan ring’s 3-position substitution distinguishes it from analogs with furan-2-yl groups, influencing electronic and steric properties .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC12H13NO3S\text{C}_{12}\text{H}_{13}\text{NO}_{3}\text{S}
Molecular Weight251.30 g/mol
DensityNot Available
Boiling PointNot Available

The absence of reported density and boiling point data underscores the need for further experimental characterization .

Synthetic Methodologies

Nucleophilic Substitution Routes

A common synthesis involves reacting benzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. This method, analogous to procedures described for related sulfonamides , proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation. For example, N-(2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide was synthesized in 84% yield using similar conditions , suggesting adaptability for the 3-furan isomer.

Alternative Strategies

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for N-(2-(furan-3-yl)ethyl)benzenesulfonamide are unavailable, analogs provide insights. For N-(2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide, key 1H^1\text{H}-NMR signals include:

  • Aromatic protons: δ\delta 7.84–7.26 ppm (benzene and furan)

  • Ethyl chain: δ\delta 4.66–4.57 ppm (CH2-\text{CH}_2-) .
    The furan-3-yl isomer would exhibit distinct coupling patterns due to differing substituent positions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions matching theoretical values . For instance, a derivative with C21H25N2O5S\text{C}_{21}\text{H}_{25}\text{N}_2\text{O}_5\text{S} showed [M+NH4]+[\text{M} + \text{NH}_4]^+ at m/z 417.1490 , suggesting analogous precision for N-(2-(furan-3-yl)ethyl)benzenesulfonamide.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s amine and sulfonamide groups make it a candidate for constructing nitrogen- and sulfur-containing heterocycles. For example, copper-catalyzed reactions of sulfonamides yield enaminones, valuable intermediates in drug synthesis .

Catalytic Functionalization

Palladium- or copper-mediated cross-couplings could functionalize the benzene or furan rings, enabling diversification. Such approaches have been employed for analogous sulfonamides .

Computational and Docking Studies

Molecular Docking Insights

Preliminary docking of similar sulfonamides into NLRP3’s ATP-binding pocket reveals hydrogen bonding between the sulfonamide oxygen and Lys127 residue . Substituting the furan ring’s position may alter binding affinity, warranting computational exploration.

Quantitative Structure-Activity Relationships (QSAR)

Electron-withdrawing groups on the benzene ring enhance sulfonamide bioactivity in some contexts . Introducing substituents para to the sulfonamide group in N-(2-(furan-3-yl)ethyl)benzenesulfonamide could modulate electronic effects and solubility.

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